molecular formula C7H6F2N2S B1596784 (2,3-Difluorophenyl)thiourea CAS No. 572889-25-9

(2,3-Difluorophenyl)thiourea

Cat. No.: B1596784
CAS No.: 572889-25-9
M. Wt: 188.2 g/mol
InChI Key: UUQZTECZSCPOLX-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Biochemical Analysis

Biochemical Properties

(2,3-Difluorophenyl)thiourea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as flavin-containing monooxygenase (FMO), which catalyzes the oxidation of thioureas to their corresponding sulfoxides and sulfones . This interaction is crucial as it influences the metabolic pathways and the biological activity of the compound. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which this compound can cause significant toxicity, affecting vital organs and systems . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as flavin-containing monooxygenase (FMO). This enzyme catalyzes the oxidation of this compound to its corresponding sulfoxides and sulfones, which are then further metabolized or excreted . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3-Difluorophenyl)thiourea can be synthesized through the reaction of 2,3-difluoroaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:

  • Dissolving 2,3-difluoroaniline in a suitable solvent such as ethanol.
  • Adding thiocyanate to the solution.
  • Adjusting the pH to acidic conditions using hydrochloric acid.
  • Stirring the mixture at room temperature for several hours.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using industrial-grade solvents and reagents.
  • Employing continuous stirring and temperature control systems.
  • Utilizing large-scale filtration and purification equipment to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2,3-Difluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

(2,3-Difluorophenyl)thiourea has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (2,5-Difluorophenyl)thiourea
  • (4-Fluorophenyl)thiourea
  • (3-Fluorophenyl)thiourea

Comparison:

  • (2,3-Difluorophenyl)thiourea is unique due to the specific positioning of fluorine atoms, which can influence its chemical reactivity and biological activity.
  • (2,5-Difluorophenyl)thiourea has fluorine atoms at different positions, leading to variations in its properties.
  • (4-Fluorophenyl)thiourea and (3-Fluorophenyl)thiourea have only one fluorine atom, resulting in different chemical and biological behaviors.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,3-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQZTECZSCPOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382561
Record name (2,3-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572889-25-9
Record name (2,3-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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